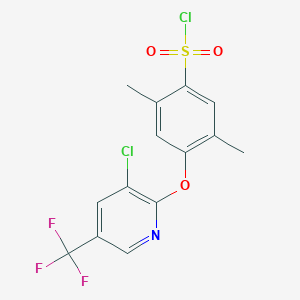
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride
描述
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C14H10Cl2F3NO3S and its molecular weight is 400.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a selective inhibitor. This interaction attenuates the production of Sfp-PPTase-dependent metabolites, thereby thwarting bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial phosphopantetheinyl transferase, which is crucial for secondary metabolism in bacteria . This inhibition leads to a reduction in bacterial growth and virulence. Additionally, the compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as an antibacterial agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts the production of secondary metabolites, thereby reducing bacterial growth and virulence. The compound’s selective inhibition of bacterial enzymes without affecting human counterparts underscores its potential as a targeted antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing rapid cytotoxic responses in human cells . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity at high doses must be carefully evaluated to ensure the compound’s safety and efficacy in animal models .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to bacterial secondary metabolism. The compound interacts with enzymes such as phosphopantetheinyl transferase, influencing metabolic flux and metabolite levels . By inhibiting this enzyme, the compound disrupts the production of secondary metabolites essential for bacterial growth and virulence, thereby exerting its antibacterial effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with target enzymes and proteins . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on target enzymes . Post-translational modifications and targeting signals may influence the compound’s localization, thereby affecting its efficacy and specificity
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO3S/c1-7-4-12(24(16,21)22)8(2)3-11(7)23-13-10(15)5-9(6-20-13)14(17,18)19/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYRQQZUMOBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


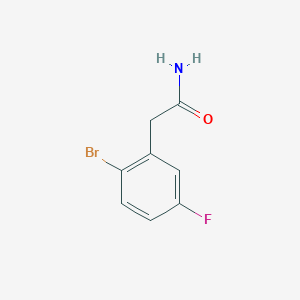
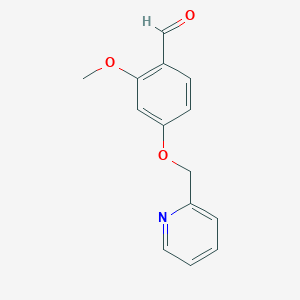




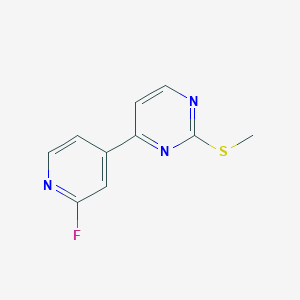
![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)

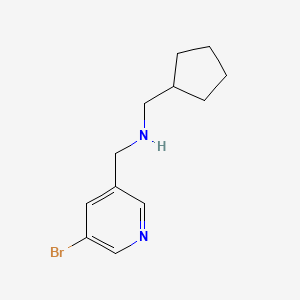

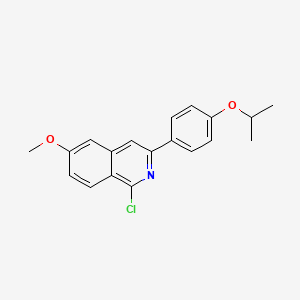

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)
